molecular formula C6H6BrNOS B7503057 5-bromo-N-methylthiophene-3-carboxamide

5-bromo-N-methylthiophene-3-carboxamide

Cat. No.: B7503057
M. Wt: 220.09 g/mol
InChI Key: PODJNSZMZSXMOL-UHFFFAOYSA-N
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Description

5-bromo-N-methylthiophene-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives, which have been found to exhibit a range of interesting biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of 5-bromo-N-methylthiophene-3-carboxamide is not yet fully understood. However, it is believed to act through the modulation of various biological pathways, including the inhibition of certain enzymes and the activation of certain receptors. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. It has also been found to have activity against certain types of cancer cells, although further research is needed to fully understand its potential in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-methylthiophene-3-carboxamide for lab experiments is its relatively simple synthesis method. This makes it an attractive compound for researchers who are looking to study the biological and pharmacological activities of thiophene derivatives. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on 5-bromo-N-methylthiophene-3-carboxamide. One area of interest is in the development of new thiophene derivatives with improved biological and pharmacological activities. Another area of interest is in the exploration of the potential of this compound for use in organic electronics. Further research is also needed to fully elucidate the mechanism of action of this compound and to determine its potential for use in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-methylthiophene-3-carboxamide can be achieved through a multi-step process involving the reaction of various reagents. One of the most commonly used methods involves the reaction of 5-bromo-2-methylthiophene with ethyl chloroformate and N,N-dimethylformamide (DMF) to form the corresponding acid chloride. This is then reacted with methylamine to give the desired product, this compound.

Scientific Research Applications

5-bromo-N-methylthiophene-3-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics, where it has been found to exhibit excellent electrical properties. It has also been studied for its potential use as a building block for the synthesis of other thiophene derivatives, which have been found to have a range of biological and pharmacological activities.

Properties

IUPAC Name

5-bromo-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-5(7)10-3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODJNSZMZSXMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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